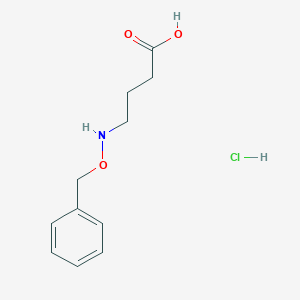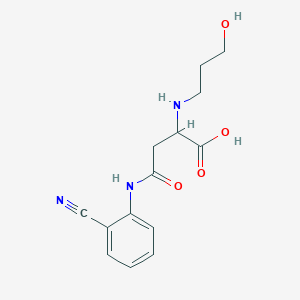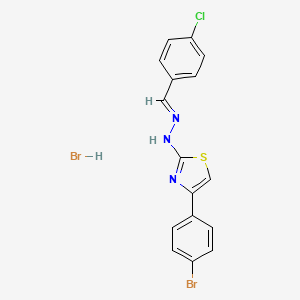![molecular formula C13H23N3O2 B2419524 Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-98-9](/img/structure/B2419524.png)
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant importance in scientific research. EPMC is a pyrazole derivative that has been synthesized through various methods, including the Mannich reaction and the Biginelli reaction. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. This compound also has a relatively short half-life, which can limit its use in long-term experiments.
未来方向
There are several future directions for the study of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to explore the potential of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, future studies could focus on optimizing the synthesis of this compound and developing more efficient methods for its production.
合成方法
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through various methods, including the Mannich reaction and the Biginelli reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. In the case of this compound, the amine used is ethyl(propyl)amine, the aldehyde is formaldehyde, and the ketone is ethyl pyruvate. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine. This compound can be synthesized through the Biginelli reaction by using ethyl acetoacetate, urea, and ethyl(propyl)amine.
科学研究应用
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
属性
IUPAC Name |
ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-8-16(6-2)10-12-11(9-15(4)14-12)13(17)18-7-3/h9H,5-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPPBZRJLPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)


![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)
![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
